molecular formula C11H11IO4 B14588445 Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate CAS No. 61223-31-2

Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate

Katalognummer: B14588445
CAS-Nummer: 61223-31-2
Molekulargewicht: 334.11 g/mol
InChI-Schlüssel: GVXUPRDTTYYJDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with hydroxy, iodo, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid. The process may also involve the protection and deprotection of functional groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a deiodinated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may contribute to its antioxidant activity by scavenging free radicals. The iodo group may enhance its reactivity, allowing it to interact with various biological molecules and pathways, potentially inhibiting the release of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-hydroxy-3-methoxycinnamate: Similar structure but lacks the iodo group.

    3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-: Similar structure but lacks the hydroxy and iodo groups.

Uniqueness

Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

61223-31-2

Molekularformel

C11H11IO4

Molekulargewicht

334.11 g/mol

IUPAC-Name

methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)16-2)5-8(12)11(9)14/h3-6,14H,1-2H3

InChI-Schlüssel

GVXUPRDTTYYJDT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)C=CC(=O)OC)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.